molecular formula C23H20N4OS3 B12164186 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B12164186
M. Wt: 464.6 g/mol
InChI Key: QEQGUAHMJYJKQO-JLPGSUDCSA-N
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Description

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a phenylethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
  • 2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide stands out due to its unique combination of functional groups, which may confer specific chemical and biological properties .

Properties

Molecular Formula

C23H20N4OS3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C23H20N4OS3/c1-16(17-8-3-2-4-9-17)24-25-21(28)15-30-23-27-26-22(31-23)29-14-19-12-7-11-18-10-5-6-13-20(18)19/h2-13H,14-15H2,1H3,(H,25,28)/b24-16-

InChI Key

QEQGUAHMJYJKQO-JLPGSUDCSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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